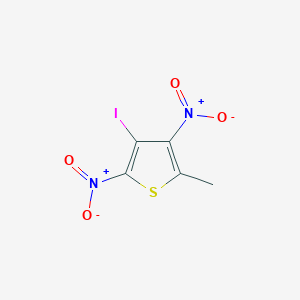

3-Iodo-5-methyl-2,4-dinitrothiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3IN2O4S |

|---|---|

Molecular Weight |

314.06g/mol |

IUPAC Name |

4-iodo-2-methyl-3,5-dinitrothiophene |

InChI |

InChI=1S/C5H3IN2O4S/c1-2-4(7(9)10)3(6)5(13-2)8(11)12/h1H3 |

InChI Key |

WMUAVLUEXWXEKU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(S1)[N+](=O)[O-])I)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C(=C(S1)[N+](=O)[O-])I)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 5 Methyl 2,4 Dinitrothiophene and Its Precursors

Strategies for Thiophene (B33073) Ring Functionalization

The functionalization of the thiophene ring is a cornerstone of synthesizing complex thiophene derivatives. organic-chemistry.org The reactivity of thiophene towards electrophilic substitution is greater than that of benzene (B151609), allowing for a wide array of functionalization strategies. sanjingchem.com However, the regioselectivity of these reactions is highly dependent on the directing effects of the substituents already present on the ring. nih.gov

Direct Nitration Protocols for Thiophene Systems

Direct nitration is a fundamental method for introducing nitro groups onto a thiophene ring. Thiophenes are generally more reactive than benzene and can be nitrated under milder conditions. nih.gov The choice of nitrating agent is crucial to control the reaction and avoid over-nitration or degradation of the starting material. nih.gov

Common nitrating agents for thiophene systems include:

Nitric Acid in Acetic Anhydride: This is a classic and effective reagent for the mononitration of thiophene. scispace.com The reaction is typically carried out at low temperatures to control its exothermic nature. scispace.com The nitration of iodothiophene to 2-iodo-5-nitrothiophene (B3055017) has been successfully achieved using acetyl nitrate, prepared from nitric acid and acetic anhydride. nih.gov

Fuming Nitric Acid and Sulfuric Acid: This strong nitrating mixture is often used for less reactive substrates. For activated systems like thiophenes, it can lead to multiple products and oxidative degradation. nih.gov However, for deactivated substrates, such as halogenated thiophenes, it can be effective. For instance, 2,5-dibromothiophene (B18171) has been nitrated to 2,5-dibromo-3,4-dinitrothiophene (B14878) using a mixture of concentrated nitric acid, sulfuric acid, and fuming sulfuric acid. tcichemicals.com

Copper Nitrate: This is considered a mild nitrating agent for thiophenes. nih.govnih.gov

Nitric Acid in Trifluoroacetic Anhydride: This system has been reported to give good yields for the nitration of thiophene to 2-nitrothiophene. nih.govnih.gov

The regioselectivity of nitration is governed by the electronic properties of the substituents on the thiophene ring. Electron-donating groups, such as methyl, direct nitration to the ortho and para positions, while electron-withdrawing groups, like nitro groups themselves, direct incoming electrophiles to the meta position.

Table 1: Comparison of Nitrating Agents for Thiophene Derivatives

| Nitrating Agent | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl Nitrate | Iodothiophene | 2-Iodo-5-nitrothiophene | 67% | nih.gov |

| Fuming HNO₃ / H₂SO₄ / Fuming H₂SO₄ | 2,5-Dibromothiophene | 2,5-Dibromo-3,4-dinitrothiophene | 91% | tcichemicals.com |

| HNO₃ / Trifluoroacetic Anhydride | Thiophene | 2-Nitrothiophene | 78% | nih.govnih.gov |

| Fuming HNO₃ / Acetic Anhydride | 4,5-dihydro-5-methyl-6H-cyclopenta[b]thiophene-6-one | 4,5-dihydro-5-methyl-2-nitro-6H-cyclopenta[b]thiophene-6-one and 3-nitro isomer | - | google.com |

Regioselective Halogenation Approaches, with Emphasis on Iodination

The introduction of an iodine atom onto the thiophene ring can be achieved through various electrophilic iodination methods. The choice of iodinating agent and reaction conditions is critical for achieving high regioselectivity and yield.

Common iodinating agents include:

N-Iodosuccinimide (NIS): NIS is a mild and efficient iodinating agent for thiophenes. Its reactivity can be enhanced by the use of an acid catalyst, such as 4-toluenesulfonic acid, in a suitable solvent like ethanol. prepchem.com

Molecular Iodine (I₂): Molecular iodine itself is often not reactive enough for electron-deficient arenes but can be used for thiophenes, sometimes in the presence of an oxidizing agent or a base. libretexts.org For example, direct iodocyclization of 1-mercapto-3-yn-2-ols to 3-iodothiophenes has been achieved using molecular iodine in the presence of sodium bicarbonate. nih.gov

Mercury(II) Oxide and Iodine: This reagent system provides neutral and mild reaction conditions for the regioselective iodination of various aromatic compounds, including those with aza, oxa, or thia-benzocyclic structures. chemicalbook.com

Iodine Monochloride (ICl): While effective, the use of ICl can be complicated by the formation of chlorinated byproducts. sigmaaldrich.com

The position of iodination is directed by the existing substituents on the thiophene ring. For instance, in 2-substituted thiophenes, iodination typically occurs at the vacant 5-position.

Table 2: Iodination Methods for Thiophene and its Derivatives

| Iodinating Agent | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide / 4-Toluenesulfonic acid | Thiophene | 2-Iodothiophene | - | prepchem.com |

| I₂ / NaHCO₃ | 1-Mercapto-3-yn-2-ols | 3-Iodothiophenes | Good | nih.gov |

| HgO / I₂ | 1-Aza-, 1-Oxa-, or 1-Thia-benzocyclic compounds | Iodinated products | - | chemicalbook.com |

| I₂ / H₂O₂ / H₂SO₄ | o-Nitraniline | 4-Iodo-2-nitroaniline | 95% |

Methylation Techniques for Thiophene Derivatives

The introduction of a methyl group onto a thiophene ring can be accomplished through several methods, although direct Friedel-Crafts alkylation can be problematic due to polysubstitution and rearrangement reactions. A common strategy involves the introduction of an acyl group via Friedel-Crafts acylation, followed by reduction.

Alternative approaches for introducing methyl groups or other alkyl substituents onto a thiophene ring include cross-coupling reactions, such as Suzuki or Stille couplings, using an appropriate organometallic reagent. For example, 2,5-dibromo-3,4-dinitrothiophene can be coupled with organotin or organoboron thiophene derivatives that already contain methyl groups.

Multi-step Synthetic Routes to the Chemical Compound

The synthesis of a polysubstituted molecule like 3-Iodo-5-methyl-2,4-dinitrothiophene necessitates a multi-step approach. The order of the functionalization steps is critical to achieve the desired substitution pattern due to the directing effects of the introduced groups. A plausible retrosynthetic analysis suggests that the final compound can be obtained from a dinitrated methylthiophene precursor via iodination, or from an iodinated methylthiophene via dinitration.

Optimization of Reaction Conditions for Intermediate Formation

The formation of key intermediates in high yield and purity is paramount for the success of a multi-step synthesis. This requires careful optimization of reaction conditions, including the choice of solvent, temperature, catalyst, and reaction time.

For the nitration of a substituted thiophene, controlling the temperature is crucial to prevent side reactions and decomposition. scispace.com For instance, in the nitration of iodothiophene, the temperature is kept below 273 K. nih.gov The choice of solvent can also significantly influence the outcome. Dichloroethane has been used as a solvent in the nitration of thiophene using a solid acid catalyst.

In iodination reactions, the reactivity of the iodinating agent can be tuned by additives. The use of an acid catalyst with NIS enhances its electrophilicity. prepchem.com In the case of iodination with molecular iodine, the addition of an oxidizing agent like hydrogen peroxide can generate a more potent iodinating species.

Considerations for Reaction Selectivity and Yield Enhancement

Achieving high regioselectivity is a major challenge in the synthesis of polysubstituted aromatic compounds. The directing effects of the substituents on the thiophene ring must be carefully considered when planning the synthetic route.

Plausible Synthetic Pathway:

A likely synthetic route to this compound could start from 2-methylthiophene.

Dinitration of 2-methylthiophene: The methyl group is an activating ortho-, para-director. Nitration would be expected to occur first at the 5-position and then at the 3-position. However, to achieve the desired 2,4-dinitro substitution pattern relative to the methyl group at position 5, a different starting material or a rearrangement would be necessary. A more plausible precursor would be 3-methylthiophene (B123197) . Nitration of 3-methylthiophene would be expected to occur at the 2- and 5-positions. To obtain the 2,4-dinitro substitution, one might consider starting with a pre-functionalized thiophene.

Let's reconsider the final product: This compound . The substituents are at positions 2, 3, 4, and 5.

A more logical synthetic approach could be:

Start with 2-iodo-5-methylthiophene: This starting material is commercially available.

Dinitration of 2-iodo-5-methylthiophene: The methyl group is activating and directs to the 3- and 4-positions (ortho and meta to iodine). The iodo group is deactivating but directs ortho and para. The combined directing effects would likely lead to nitration at the 3- and 4-positions. The first nitration would likely occur at the 3-position, followed by the second at the 4-position, yielding 2-iodo-5-methyl-3,4-dinitrothiophene . This does not match the target molecule's substitution pattern.

Let's explore another possibility starting with a different precursor:

Start with 2,4-dibromothiophene.

Nitration to 2,4-dibromo-3,5-dinitrothiophene.

Selective reaction at the bromine positions. This route appears overly complex.

Given the available literature, a plausible, albeit unconfirmed, route to a closely related isomer, 2-iodo-5-methyl-3,4-dinitrothiophene , would be the dinitration of 2-iodo-5-methylthiophene. The synthesis of the exact target compound, This compound , may require a more intricate synthetic design, possibly involving cyclization reactions to construct the thiophene ring with the desired substitution pattern already in place, or through a series of protection and deprotection steps to control the regiochemistry of the electrophilic substitutions. For example, the nitration of 2,5-dibromothiophene yields 2,5-dibromo-3,4-dinitrothiophene. tcichemicals.com Subsequent selective functionalization could potentially lead to the desired product.

Enhancing yields in multi-step syntheses often involves the purification of intermediates at each stage to remove byproducts that could interfere with subsequent reactions. The choice of purification method, such as crystallization or chromatography, is crucial. nih.gov

Advanced Synthetic Methodologies for Highly Functionalized Thiophenes

The synthesis of thiophenes bearing multiple, diverse functional groups, such as the nitro, iodo, and methyl groups present in the target compound, requires sophisticated and robust chemical methods. These approaches are essential for controlling regioselectivity and achieving high yields of complex products. The construction of such molecules often involves either building the thiophene ring with the substituents already in place or adding them to a pre-formed thiophene core.

Key strategies for synthesizing highly substituted thiophenes include multicomponent reactions that assemble the ring in a single step from acyclic precursors and derivatization of existing thiophene scaffolds. rsc.orgacs.org For instance, the reaction of compounds like 2,4-bis((Z)-arylidene)dihydrothiophen-3(2H)-ones with malononitriles can produce complex spiro-fused thiophene systems through a tandem Michael addition–Thorpe–Ziegler cyclization. rsc.org

Ring-Closing and Ring-Opening Protocols in Thiophene Synthesis

The formation of the thiophene ring is a cornerstone of thiophene chemistry, with several named reactions providing reliable pathways to this aromatic heterocycle.

Ring-Closing Reactions: These methods construct the thiophene ring from acyclic starting materials. The choice of method depends on the desired substitution pattern.

Gewald Reaction: This is a versatile multicomponent reaction that produces 2-aminothiophenes from an α-mercapto-ketone or aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base. The reaction is a cornerstone for creating highly substituted thiophenes. wikipedia.org A key intermediate in the synthesis of complex thieno[2,3-d]pyrimidine (B153573) derivatives can be prepared via the Gewald reaction of a substituted cyclohexanone. nih.gov

Paal-Knorr Thiophene Synthesis: A classical method involving the reaction of a 1,4-dicarbonyl compound with a sulfiding agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. wikipedia.org

Thorpe-Ziegler Cyclization: This intramolecular condensation of a dinitrile can be adapted for thiophene synthesis. For example, it is a key step in the tandem reaction sequence for producing novel 2-thiaspiro[4.5]deca-6,8-dienes. rsc.orgresearchgate.net

Other Ring-Closing Strategies: Novel methods continue to be developed, such as the intramolecular ring-closing of biaryl thioethers to create dibenzothiophene (B1670422) sulfonium (B1226848) salts. nih.gov Another approach involves the cleavage of a pyridine (B92270) ring to synthesize 3,4-diaminothiophenes. researchgate.net

Interactive Table 1: Key Ring-Closing Reactions for Thiophene Synthesis

| Reaction Name | Starting Materials | Key Features |

|---|---|---|

| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Elemental Sulfur | Multicomponent reaction; typically yields 2-aminothiophenes. wikipedia.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Sulfiding Agent (e.g., P₄S₁₀) | Classical, robust method for forming the thiophene core. wikipedia.org |

| Thorpe-Ziegler Cyclization | Dinitrile | Intramolecular cyclization; useful in tandem reaction sequences. rsc.org |

| Fiesselmann Thiophene Synthesis | Thioacyl derivative of an ester, α-haloketone | A versatile method for synthesizing substituted thiophenes. |

Ring-Opening Reactions: While less common for primary synthesis, ring-opening reactions of thiophenes can be used to generate other heterocyclic systems or functionalized acyclic compounds. For example, certain thiophene derivatives can undergo ring-opening to form 1,3,4-thiadiazoline-sulfanyl researchgate.nettandfonline.comthiazin-4-one hybrids. ju.edu.jo

Cross-Coupling Strategies for Thiophene Derivatization (e.g., Stille, Suzuki, Kumada)

For a molecule like this compound, the iodo-substituent is a prime handle for further functionalization via transition-metal-catalyzed cross-coupling reactions. These reactions are indispensable for forming new carbon-carbon bonds on the thiophene ring. The bromo groups on the related compound, 2,5-Dibromo-3,4-dinitrothiophene, provide functionality for C-C bond formation through reactions like Stille or Suzuki couplings. ossila.com

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents. rsc.orgreddit.com It has been employed to efficiently install thiophene rings into π-conjugated systems. rsc.org

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. While organotin compounds are toxic, the reaction conditions are often very mild, making it suitable for sensitive substrates. reddit.com This method is particularly useful for synthesizing conjugated thiophene oligomers from monomers like 2,5-Dibromo-3,4-dinitrothiophene. sigmaaldrich.com

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (an organomagnesium compound) and an organohalide with a nickel or palladium catalyst. Grignard reagents are highly reactive, which can be both an advantage and a limitation if other sensitive functional groups are present.

Interactive Table 2: Comparison of Cross-Coupling Reactions for Thiophene Derivatization

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki | Organoboron (e.g., Boronic Acid) | Palladium | Stable, non-toxic reagents; commercially available. rsc.orgreddit.com | Requires a base, which can affect sensitive substrates. |

| Stille | Organostannane (Organotin) | Palladium | Mild reaction conditions; tolerant of many functional groups. reddit.com | High toxicity of tin reagents and byproducts. reddit.com |

| Kumada | Grignard Reagent (Organomagnesium) | Nickel or Palladium | High reactivity of the nucleophile. | Grignard reagents are not tolerant of acidic protons or electrophilic functional groups. |

These cross-coupling reactions provide powerful tools to modify halogenated thiophenes, allowing for the introduction of a wide array of alkyl, aryl, and other functional groups, which would be a critical step in building more complex molecules from a 3-iodo-thiophene scaffold.

Reactivity and Mechanistic Investigations of 3 Iodo 5 Methyl 2,4 Dinitrothiophene

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org However, the thiophene (B33073) ring in 3-Iodo-5-methyl-2,4-dinitrothiophene is heavily substituted with two strongly electron-withdrawing nitro groups, which significantly deactivates the ring towards electrophilic attack. stackexchange.com The reaction's feasibility and regioselectivity are dictated by a complex interplay of the electronic and steric effects of all four substituents.

The regiochemical outcome of an electrophilic attack on a substituted aromatic ring is determined by the directing effects of the substituents. youtube.com In this compound, the substituents present a conflicting scenario.

Nitro Groups: The two nitro groups at positions 2 and 4 are powerful deactivating groups due to their strong electron-withdrawing nature (both by induction and resonance). They direct incoming electrophiles to the meta position relative to themselves. youtube.com

Methyl Group: The methyl group at position 5 is an activating group, donating electron density through hyperconjugation and induction. It directs incoming electrophiles to the ortho and para positions.

Iodo Group: The iodo group at position 3 is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho-, para- director due to the ability of its lone pairs to stabilize the intermediate carbocation (arenium ion) through resonance.

Considering the positions on the thiophene ring, the only available position for substitution is the sulfur atom, which is not a typical site for electrophilic attack, or substitution of an existing group. The combined deactivating effect of the two nitro groups and the iodo group likely renders the thiophene ring in this compound highly unreactive towards standard electrophilic aromatic substitution reactions. Any potential electrophilic attack would be significantly slower than on unsubstituted or activated thiophene rings.

| Substituent | Position | Electronic Effect | Directing Influence | Relative Reactivity |

|---|---|---|---|---|

| -NO₂ | 2, 4 | Strongly Electron-Withdrawing | Meta-directing | Strongly Deactivating |

| -CH₃ | 5 | Electron-Donating | Ortho-, Para-directing | Activating |

| -I | 3 | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Ortho-, Para-directing | Deactivating |

Beyond the electronic directing effects, steric hindrance plays a crucial role in determining the reactivity of highly substituted rings. worktribe.comrsc.org In this compound, all positions on the thiophene ring are occupied. An electrophilic attack would likely require harsh reaction conditions, which could lead to degradation of the molecule rather than substitution. libretexts.org

The electronic deactivation by the nitro groups is the dominant factor. The strong pull of electron density from the thiophene ring by two nitro groups makes the formation of the positively charged arenium ion intermediate, a key step in SEAr, highly unfavorable. libretexts.org While the methyl group provides some electronic stabilization, it is insufficient to overcome the deactivating power of the two nitro groups and the iodo substituent.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the thiophene ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of strong electron-withdrawing groups, such as nitro groups, is a prerequisite for this reaction mechanism. nih.gov

The iodo group at the 3-position is a potential leaving group in an SNAr reaction. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur.

The two nitro groups, positioned ortho and para to the site of nucleophilic attack (the carbon bearing the iodo group), are ideally situated to stabilize the negative charge of the Meisenheimer intermediate through resonance. This strong stabilization significantly facilitates the displacement of the iodo substituent by a variety of nucleophiles. Iodo-substituted compounds are known to be efficient substrates for SNAr reactions. nih.gov

| Leaving Group | General Reactivity |

|---|---|

| F | Good |

| Cl | Moderate |

| Br | Moderate |

| I | Good |

| NO₂ | Can be displaced |

While halogens are common leaving groups in SNAr reactions, the displacement of a nitro group is also a known process, particularly in highly activated aromatic systems. nih.govrsc.org In this compound, both nitro groups at positions 2 and 4 could potentially be displaced by strong nucleophiles.

The nucleofugicity (leaving group ability) of the nitro group is significant when the aromatic nucleus is sufficiently electron-poor. nih.gov The presence of another nitro group and an iodo group contributes to this electron deficiency. The displacement of a nitro group often requires specific reaction conditions and the nature of the nucleophile plays a key role. nih.gov It is plausible that under forcing conditions, or with specific nucleophiles, competition between the displacement of the iodo group and one of the nitro groups could be observed.

Redox Chemistry of the Chemical Compound

The presence of two nitro groups on the thiophene ring endows this compound with interesting redox properties. Nitroaromatic compounds are well-known for their ability to undergo reduction. Furthermore, dinitro-substituted aromatic and heteroaromatic systems can exhibit amphoteric redox behavior, meaning they can be both oxidized and reduced. researchgate.net

The dinitrothiophene core of the molecule is expected to be a good electron acceptor, allowing for the formation of stable radical anions and dianions upon reduction. The reduction potentials would be influenced by the electronic nature of the other substituents. The electron-donating methyl group would make reduction slightly more difficult compared to an unsubstituted dinitrothiophene, while the electron-withdrawing iodo group would facilitate it.

Conversely, the thiophene ring, although deactivated, is an electron-rich heterocycle that can be oxidized. The oxidation would lead to the formation of a radical cation. The presence of the strongly deactivating nitro groups would make oxidation a challenging process, requiring a high oxidation potential. The methyl group would slightly lower this potential. Therefore, this compound is expected to display reversible or quasi-reversible reduction waves in cyclic voltammetry, characteristic of amphoteric redox molecules. researchgate.net

Radical Reactions Involving the Chemical Compound

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, providing a pathway for the generation of a thienyl radical. This can be achieved through photolysis, where UV irradiation provides the energy to break the C-I bond. nih.gov The resulting 5-methyl-2,4-dinitro-3-thienyl radical is a highly reactive intermediate.

Once generated, this thienyl radical can participate in a variety of reactions. It can abstract a hydrogen atom from a suitable donor, leading to the formation of 5-methyl-2,4-dinitrothiophene. It can also add to unsaturated systems, such as alkenes or alkynes, to form new carbon-carbon bonds. Dimerization of the thienyl radical to form a bithiophene is also a possible reaction pathway.

The reactivity of the thienyl radical will be influenced by the electronic properties of the substituents. The two nitro groups will make the radical electrophilic in nature.

Electron transfer is a key step in many of the reactions of this compound, particularly in its reduction. As a nitroaromatic compound, it can readily accept an electron to form a radical anion. nih.govrsc.org This initial electron transfer is a fundamental process in its electrochemical reduction and in reactions with single-electron donors. nih.gov

The one-electron reduction potential of a nitroaromatic compound is a key parameter that governs the thermodynamics of such electron transfer processes. dtic.mil The presence of two electron-withdrawing nitro groups and an iodine atom on the thiophene ring is expected to result in a relatively high (less negative) reduction potential, making it a good electron acceptor.

Electron spin resonance (ESR) spectroscopy is a powerful technique for studying these electron transfer processes, as it can be used to detect and characterize the resulting radical anion. rsc.org The stability and subsequent reactivity of this radical anion will be crucial in determining the final products of the reaction.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are influenced by the various functional groups on the thiophene ring. While the thiophene ring itself is not strongly basic, protonation can occur, particularly in the presence of strong acids. Computational studies on protonated thiophene-based oligomers suggest that while the positive charge is localized, the π-electrons remain delocalized over the entire system. rsc.org

The acidity of any C-H bonds on the thiophene ring will be enhanced by the presence of the electron-withdrawing nitro groups. However, in this specific molecule, there are no ring hydrogens. The methyl group is a potential site for deprotonation, especially if a strong base is used, to form a carbanion that would be stabilized by the adjacent nitro group.

The nitro groups themselves can participate in acid-base equilibria. In the presence of a strong acid, the oxygen atoms of the nitro groups can be protonated. The basicity of the nitro groups will be significantly reduced by the electron-withdrawing nature of the dinitro-substituted thiophene ring.

Table 2: Predicted Influence of Substituents on the Acidity of a Protonated Form of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Acidity of Protonated Species |

|---|---|---|---|

| Iodo | 3 | Inductive: Electron-withdrawing | Increase |

| Methyl | 5 | Inductive: Electron-donating | Decrease |

| Nitro | 2, 4 | Inductive & Resonance: Electron-withdrawing | Strong Increase |

Advanced Spectroscopic and Structural Elucidation of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Iodo-5-methyl-2,4-dinitrothiophene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the methyl group protons. The electron-withdrawing nature of the two nitro groups and the iodine atom significantly deshields the thiophene (B33073) ring, influencing the chemical shifts of the substituents.

The methyl protons (H-6) are anticipated to appear as a singlet in the range of δ 2.5-3.0 ppm. This downfield shift, compared to a methyl group on an unsubstituted thiophene, is due to the cumulative electron-withdrawing effect of the adjacent nitro and iodo groups. As there are no adjacent protons, this signal remains a singlet.

The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the substituted thiophene ring. The chemical shifts are heavily influenced by the nature of the attached substituent. The carbon atom bonded to the iodine (C-3) is expected to have a chemical shift in the range of δ 90-100 ppm. The carbons bearing the nitro groups (C-2 and C-4) will be significantly deshielded, appearing far downfield, likely in the δ 140-160 ppm region. The carbon attached to the methyl group (C-5) would resonate at a similar downfield region due to the influence of the adjacent nitro group and the sulfur atom. The methyl carbon (C-6) itself is expected to appear at a more shielded position, typically in the δ 15-25 ppm range.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 2 | C | - | - | 145-155 |

| 3 | C | - | - | 90-100 |

| 4 | C | - | - | 150-160 |

| 5 | C | - | - | 140-150 |

| 6 | CH₃ | 2.5-3.0 | Singlet (s) | 15-25 |

To confirm the assignments made from one-dimensional NMR and to establish the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY spectrum would be very simple. Since there are no proton-proton couplings across three bonds (³JHH), no cross-peaks would be observed. This lack of correlation confirms the isolated nature of the methyl proton group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. For the target molecule, an HSQC spectrum would show a single cross-peak connecting the proton signal of the methyl group (at δ ~2.7 ppm) to the carbon signal of the methyl group (at δ ~20 ppm). This provides a definitive assignment for the methyl group's ¹H and ¹³C resonances. nih.govyoutube.comyoutube.com

The protons of the methyl group (H-6) would show a correlation to the carbon at position 5 (C-5), confirming the attachment of the methyl group to the thiophene ring at this position.

A weaker, three-bond correlation might also be observed from the methyl protons (H-6) to the carbon at position 4 (C-4), further solidifying the substitution pattern.

These 2D NMR experiments, taken together, provide an unambiguous confirmation of the molecular structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. americanpharmaceuticalreview.com

The vibrational spectrum of this compound is dominated by the characteristic vibrations of the nitro groups and the thiophene ring.

Nitro Group Vibrations: The two nitro (-NO₂) groups will give rise to strong and distinct absorption bands in the IR spectrum. researchgate.net

Asymmetric stretching (ν_as(NO₂)): Strong bands are expected in the region of 1520-1560 cm⁻¹.

Symmetric stretching (ν_s(NO₂)): Strong to medium bands are expected in the region of 1330-1370 cm⁻¹. researchgate.net The presence of two nitro groups in a sterically hindered environment may lead to a splitting or broadening of these bands.

Thiophene Ring Modes: The thiophene ring itself has a set of characteristic vibrational modes. iosrjournals.orgjchps.com

C=C stretching: These vibrations typically appear in the 1350-1600 cm⁻¹ region. iosrjournals.org

C-S stretching: These modes are generally weaker and found in the 600-900 cm⁻¹ range. iosrjournals.orgjchps.com

The C-I stretching vibration is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ range. The C-H stretching and bending vibrations of the methyl group will also be present in their characteristic regions (~2900-3000 cm⁻¹ and ~1375-1450 cm⁻¹, respectively).

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H stretch (methyl) | 2900-3000 | Medium | Medium |

| NO₂ asymmetric stretch | 1520-1560 | Strong | Medium |

| C=C stretch (thiophene ring) | 1350-1600 | Medium-Strong | Strong |

| NO₂ symmetric stretch | 1330-1370 | Strong | Strong |

| C-H bend (methyl) | 1375-1450 | Medium | Weak |

| C-S stretch (thiophene ring) | 600-900 | Weak-Medium | Medium |

| C-I stretch | 500-600 | Medium | Strong |

While the thiophene ring itself is planar, the substituents, particularly the bulky nitro and iodo groups, may exhibit preferred orientations. Subtle shifts in the vibrational frequencies or the appearance of new bands at different temperatures could indicate the presence of different conformers (rotamers) arising from the rotation around the C-N bonds of the nitro groups. mdpi.com However, due to the high degree of substitution and potential steric hindrance, significant conformational flexibility might be limited. A detailed conformational analysis would likely require computational modeling in conjunction with experimental vibrational data.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. strath.ac.uk

For this compound (C₅H₃IN₂O₄S), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared to the experimentally determined value to confirm its elemental formula. The expected monoisotopic mass is approximately 313.8838 u.

The fragmentation of this molecule under electron impact (EI) ionization is expected to be complex, with several competing pathways. Key fragmentation processes would likely include: nih.govnih.govresearchgate.net

Loss of nitro group(s): The cleavage of the C-N bond is a common fragmentation pathway for nitroaromatic compounds, leading to the loss of NO₂ (46 u) or NO (30 u) followed by CO. The loss of both nitro groups is also a probable event.

Loss of iodine: The C-I bond is relatively weak and can cleave to give an [M-I]⁺ ion.

Cleavage of the methyl group: Loss of a methyl radical (15 u) to form an [M-CH₃]⁺ ion is another possible fragmentation.

Ring fragmentation: The thiophene ring itself can undergo fragmentation, although this may be less favorable than the loss of the labile substituents.

| m/z (predicted) | Ion Formula | Description of Loss |

|---|---|---|

| 313.8838 | [C₅H₃IN₂O₄S]⁺˙ | Molecular Ion [M]⁺˙ |

| 298.8808 | [C₅H₀IN₂O₄S]⁺˙ | [M - CH₃]⁺ |

| 267.8876 | [C₅H₃IN₂O₂S]⁺˙ | [M - NO₂]⁺ |

| 186.9157 | [C₅H₃N₂O₄S]⁺ | [M - I]⁺ |

| 140.9195 | [C₅H₃NO₂S]⁺ | [M - I - NO₂]⁺ |

The combination of these advanced spectroscopic methods provides a powerful and comprehensive approach to the structural elucidation of this compound, allowing for the unambiguous determination of its chemical structure and providing insights into its electronic and vibrational properties.

Exact Mass Determination and Isotopic Pattern Analysis

No mass spectrometry data for this compound is available in the surveyed scientific literature. Consequently, the exact mass and the characteristic isotopic pattern, which would be influenced by the presence of iodine and sulfur, have not been experimentally determined or reported.

Elucidation of Fragmentation Pathways

Without experimental mass spectra (e.g., from electron ionization or collision-induced dissociation studies), the fragmentation pathways of this compound cannot be elucidated. Such data is essential for understanding the stability of the molecular ion and the characteristic daughter ions formed upon ionization, which would likely involve the loss of nitro groups, the iodine atom, or cleavage of the thiophene ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Analysis of Electronic Transitions and Chromophoric Behavior

There are no published UV-Vis absorption or emission spectra for this compound. This information is necessary to determine the wavelengths of maximum absorption (λmax) and to analyze the electronic transitions (e.g., π → π* and n → π*) within the molecule, which are expected due to the conjugated dinitro-iodomethylthiophene chromophore.

Solvatochromic Effects and Environmental Sensitivity

In the absence of UV-Vis spectroscopic data measured in a variety of solvents with differing polarities, a discussion of the solvatochromic effects and the environmental sensitivity of this compound is not possible. Such studies would provide insight into how the polarity of the solvent influences the electronic ground and excited states of the molecule.

X-ray Crystallography for Solid-State Structural Determination

Determination of Molecular Geometry and Conformational Preferences

No crystallographic data, such as a Crystallographic Information File (CIF), has been deposited in public databases for this compound. Therefore, a definitive determination of its solid-state molecular geometry, including bond lengths, bond angles, torsional angles, and conformational preferences of the substituents on the thiophene ring, cannot be provided.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

As of the latest available scientific literature, detailed experimental crystallographic data for this compound, including its crystal packing and specific intermolecular interactions such as halogen bonding, has not been publicly reported. Structural elucidation through techniques like single-crystal X-ray diffraction is essential to determine the precise three-dimensional arrangement of molecules in the solid state.

Without such experimental data, a definitive analysis of the crystal lattice, unit cell parameters, space group, and the nature of non-covalent interactions that govern the supramolecular assembly of this specific compound cannot be provided. Theoretical calculations could offer predictions on its molecular geometry and potential interaction sites, but these would require experimental validation for conclusive scientific reporting.

Therefore, a comprehensive discussion on the crystal packing and the role of halogen bonding or other intermolecular forces in the solid-state structure of this compound is precluded by the absence of published crystallographic studies. Further research in this area is necessary to provide the empirical data required for a thorough structural analysis.

In-Depth Analysis of this compound: A Theoretical and Computational Chemistry Perspective

Detailed computational studies on the specific chemical compound this compound are not available in the current scientific literature. While research exists on related thiophene derivatives, including various iodinated and nitrated forms, a dedicated theoretical analysis of the title compound, as outlined, cannot be compiled at this time.

Comprehensive searches for scholarly articles and computational data on "this compound" have yielded no specific results. The scientific community has explored the theoretical aspects of other thiophene-based molecules, but the unique combination of iodo, methyl, and dinitro substituents at the 2, 3, 4, and 5 positions of the thiophene ring in this particular configuration has not been the subject of published theoretical and computational investigation.

In the absence of specific data for this compound, it is not possible to provide the requested detailed analysis, which would include:

Density Functional Theory (DFT) Calculations: Including Frontier Molecular Orbital (FMO) analysis (HOMO/LUMO energies), Electrostatic Potential Surface (EPS) mapping, and atomic charge distributions.

Predicted Spectroscopic Parameters: Such as NMR, IR, and UV-Vis spectra derived from computational models.

Quantum Chemical Descriptors and Reactivity Indices: Which would offer insights into the molecule's stability and potential reactivity.

Molecular Dynamics Simulations: To understand its conformational behavior and interactions in different solvent environments.

While general characteristics can be inferred from studies on similar compounds like 2-iodo-5-methylthiophene, 2,4-dinitrothiophene, and other substituted thiophenes, any such discussion would be speculative and fall outside the strict scope of this article's focus on "this compound."

Further research and dedicated computational studies are required to elucidate the specific electronic, spectroscopic, and reactive properties of this compound.

Theoretical and Computational Chemistry Studies on the Chemical Compound

Mechanistic Insights from Transition State Calculations

Due to the absence of specific transition state calculations for 3-Iodo-5-methyl-2,4-dinitrothiophene in the reviewed literature, this section will infer mechanistic insights based on established principles of computational chemistry and data from analogous systems. The substitution pattern of this compound, featuring two potent electron-withdrawing nitro groups, an electron-donating methyl group, and a halogen atom, points towards a high susceptibility to nucleophilic aromatic substitution (SNAr) reactions.

Transition state calculations for SNAr reactions are crucial for understanding the reaction kinetics and the influence of substituents on the reaction pathway. These calculations typically model the approach of a nucleophile to the aromatic ring and map the potential energy surface to locate the transition state and any intermediates.

The SNAr mechanism generally proceeds via a two-step addition-elimination process. youtube.com The first, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a high-energy transition state. youtube.com This transition state then resolves into a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com The presence of strong electron-withdrawing groups, such as the two nitro groups in this compound, is essential for stabilizing this intermediate and the preceding transition state, thereby facilitating the reaction. youtube.com The nitro groups delocalize the negative charge through resonance, lowering the activation energy of the reaction. youtube.com

The second step of the mechanism is the departure of the leaving group, in this case, the iodide ion, which is a rapid process that restores the aromaticity of the ring. youtube.com Computational studies on similar systems allow for the quantification of the activation barriers (ΔG‡) and reaction energies (ΔGrxn) for these steps.

For a representative SNAr reaction, such as the substitution of a halogen in a dinitro-substituted aromatic ring by a nucleophile like methoxide, transition state calculations would provide the following types of data. The table below illustrates hypothetical, yet representative, data for the nucleophilic aromatic substitution on a dinitro-substituted thiophene (B33073) ring, based on computational studies of similar reactions.

Interactive Data Table: Representative Calculated Energy Profile for a Model SNAr Reaction

The following data is illustrative for a model reaction of a dinitro-substituted halothiophene with a generic nucleophile (Nu-) and is intended to represent the type of information gained from transition state calculations.

| Parameter | Reactants | Transition State 1 (TS1) | Meisenheimer Intermediate | Transition State 2 (TS2) | Products |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 | -4.5 | -18.7 |

| Key Bond Distance (Å) C-Nu | >3.0 | ~2.1 | ~1.5 | ~1.5 | ~1.4 |

| Key Bond Distance (Å) C-I | ~2.1 | ~2.1 | ~2.4 | ~2.8 | >4.0 |

| Imaginary Frequency (cm-1) | N/A | -350 | N/A | -150 | N/A |

Based on a comprehensive search of available scientific literature, there is insufficient specific data on the chemical compound "this compound" to generate a detailed article according to the requested outline.

Extensive queries for its role as a synthetic building block, its application in developing heterocyclic scaffolds, conjugated polymers, optoelectronic materials, and its electrochemical properties did not yield specific research findings or detailed reports on this particular molecule.

While the structural features of "this compound"—namely the iodinated and dinitrated thiophene core—suggest it could theoretically serve as a versatile intermediate in organic synthesis and materials science, no concrete examples, reaction protocols, or characterization data for this specific compound are available in the public research domain. Literature on analogous compounds, such as other substituted dinitrothiophenes or iodothiophenes, indicates that such molecules are indeed used in the fields mentioned in the outline. However, per the strict instructions to focus solely on "this compound," it is not possible to extrapolate these findings to create a scientifically accurate and specific article.

Therefore, the generation of a thorough and informative article with detailed research findings and data tables for "this compound" cannot be fulfilled at this time due to the absence of specific source material.

Advanced Materials Science Applications and Roles As Synthetic Intermediates Non Prohibited

Catalytic Applications as Ligands or Precatalysts in Transition Metal Systems

There is currently no available scientific literature detailing the use of 3-Iodo-5-methyl-2,4-dinitrothiophene as a ligand or a precatalyst in transition metal systems. Searches for its application in catalytic processes did not yield any specific research findings. While related substituted thiophene (B33073) molecules are known to act as ligands in transition metal complexes, no such role has been documented for this particular compound.

Supramolecular Chemistry and Non-Covalent Interactions

No published research could be identified that investigates the participation of This compound in supramolecular chemistry or its specific non-covalent interactions. The potential for this molecule to engage in interactions such as halogen bonding, given the presence of an iodine atom, or other non-covalent forces has not been explored in the available scientific literature.

Future Research Directions and Unexplored Avenues for the Chemical Compound

Development of Novel and Sustainable Synthetic Methodologies

Future research should focus on developing more efficient and environmentally friendly methods for the synthesis of 3-Iodo-5-methyl-2,4-dinitrothiophene. This could involve exploring green chemistry approaches, such as microwave-assisted synthesis or the use of organocatalysts, which have been successful for other thiophene (B33073) derivatives. nih.govnih.gov Developing one-pot multicomponent reactions would also be a valuable goal, as these methods improve efficiency by reducing the number of synthetic steps and waste generation. nih.gov

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of this highly functionalized thiophene is far from fully explored. A deeper investigation into its behavior in various organometallic reactions could reveal new and interesting transformations. bohrium.com For instance, studying its coordination chemistry with different transition metals could lead to novel catalytic applications or access to unusual molecular architectures. researchgate.netmdpi.com The interplay between the different functional groups could lead to complex and selective reactivity patterns that are yet to be discovered. bohrium.com

Integration into Advanced Functional Materials with Tunable Properties

This compound is a promising building block for advanced functional materials. Its electron-deficient core is a desirable feature for n-type organic semiconductors. mdpi.com By using cross-coupling reactions to incorporate it into conjugated polymers or small molecules, it may be possible to create materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and nonlinear optics. nih.govnih.gov The ability to modify the structure through both the iodo and nitro groups allows for fine-tuning of the material's electronic and optical properties, such as the HOMO-LUMO gap and absorption spectra. nih.gov

Synergistic Experimental and Computational Approaches for Deeper Understanding

A combined experimental and computational approach will be crucial for a comprehensive understanding of this molecule. orientjchem.org DFT calculations can predict reactivity, spectroscopic properties, and the potential of derived materials, guiding experimental efforts. rsc.orgiaea.org In turn, experimental results can validate and refine computational models, leading to a more accurate predictive framework. This synergy can accelerate the discovery of new reactions and the rational design of materials with specific functions. orientjchem.org

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of this compound will be realized through multidisciplinary research that bridges organic chemistry and materials science. Collaboration between synthetic chemists, materials scientists, and physicists will be essential to design, synthesize, characterize, and fabricate devices from new materials derived from this versatile building block. This integrated approach will be key to translating the unique chemical properties of this compound into tangible technological advancements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Iodo-5-methyl-2,4-dinitrothiophene, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of substituted thiophenes typically involves halogenation and nitration steps. For iodinated derivatives, direct electrophilic iodination using iodine monochloride (ICl) in a controlled acidic medium (e.g., H₂SO₄) is common. Nitration can be achieved with mixed HNO₃/H₂SO₄ at low temperatures (0–5°C) to prevent over-nitration. Optimization of yields requires careful stoichiometric control of iodine and nitric acid, with reaction monitoring via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer : Full characterization requires:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., deshielding of thiophene protons due to electron-withdrawing nitro groups).

- FT-IR : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and isotopic patterns consistent with iodine.

- Elemental Analysis : Agreement with theoretical C, H, N, S values within ±0.4%. Novel compounds require microanalysis; known derivatives should cite prior data .

Q. How does the steric and electronic environment of this compound influence its stability under ambient conditions?

- Methodological Answer : The electron-withdrawing nitro groups and iodine substituent reduce electron density on the thiophene ring, enhancing stability against oxidation. However, photodegradation risks exist due to the iodine moiety. Stability studies should include accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Storage recommendations: amber vials under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of further functionalization (e.g., cross-coupling) in this compound?

- Methodological Answer : The iodine atom at position 3 is activated for Suzuki-Miyaura coupling due to adjacent nitro groups, which polarize the C–I bond. Density Functional Theory (DFT) calculations can model charge distribution to predict reactivity. Experimental validation involves screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) in toluene/EtOH with K₂CO₃. GC-MS or ¹⁹F NMR (if fluorinated boronic acids are used) tracks coupling efficiency .

Q. How can computational modeling guide the design of this compound derivatives for optoelectronic applications?

- Methodological Answer : Time-Dependent DFT (TD-DFT) simulations using B3LYP/6-311+G(d,p) basis sets predict absorption/emission spectra by analyzing HOMO-LUMO gaps. Solvent effects (e.g., PCM model for THF) refine accuracy. Correlate computed λmax with experimental UV-Vis data (e.g., in CHCl₃) to validate models. Applications in organic photovoltaics require additional charge mobility studies via Marcus theory .

Q. What strategies resolve contradictions in reported reactivity of this compound across different solvent systems?

- Methodological Answer : Discrepancies often arise from solvent polarity effects on transition states. Systematic kinetic studies in varying solvents (e.g., DMSO, DMF, THF) under inert conditions can isolate solvent-dependent pathways. Arrhenius plots (ln(k) vs. 1/T) identify activation energies. Complementary in situ IR spectroscopy tracks intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.